molecular formula C18H23ClN2O2 B117356 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride CAS No. 144576-50-1

3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride

Cat. No. B117356
M. Wt: 334.8 g/mol
InChI Key: DGJPRBXSVZULQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride, also known as PBIT, is a synthetic compound that is widely used in scientific research. PBIT is a potent inhibitor of protein-protein interactions, which makes it a valuable tool for studying various biological processes.

Mechanism Of Action

The mechanism of action of 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride involves the disruption of protein-protein interactions. 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride binds to the surface of the protein interface, preventing the two proteins from interacting with each other. This leads to the inhibition of various biological processes that depend on protein-protein interactions.

Biochemical And Physiological Effects

3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells by disrupting the interaction between p53 and Mdm2. 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has also been shown to inhibit the activation of NF-κB, which is involved in the regulation of the immune response. Additionally, 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has been shown to inhibit the interaction between the transcription factor HIF-1α and its coactivator p300, which plays a crucial role in the regulation of oxygen homeostasis.

Advantages And Limitations For Lab Experiments

3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has several advantages for lab experiments. It is a potent inhibitor of protein-protein interactions, which makes it a valuable tool for studying various biological processes. 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride is also stable and easy to synthesize, which makes it a cost-effective tool for scientific research. However, 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has some limitations as well. It is not cell-permeable, which limits its use in cellular assays. Additionally, 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride in scientific research. One possible direction is the development of cell-permeable derivatives of 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride, which would allow for its use in cellular assays. Another direction is the identification of new protein-protein interactions that can be targeted by 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride. Additionally, 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride can be used in combination with other compounds to study the synergistic effects of protein-protein interaction inhibitors. Overall, 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride is a valuable tool for studying protein-protein interactions, and its use in scientific research is likely to continue to expand in the future.

Scientific Research Applications

3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has been extensively used in scientific research as a tool for studying protein-protein interactions. It has been shown to inhibit the interaction between various proteins, including the interaction between p53 and Mdm2, which is involved in the regulation of cell growth and apoptosis. 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has also been used to study the interaction between the transcription factor NF-κB and its inhibitor IκBα, which plays a crucial role in the immune response.

properties

CAS RN

144576-50-1

Product Name

3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride

Molecular Formula

C18H23ClN2O2

Molecular Weight

334.8 g/mol

IUPAC Name

1-(3-phenyl-1,2-oxazol-5-yl)-2-(pyrrolidin-1-ylmethyl)butan-1-one;hydrochloride

InChI

InChI=1S/C18H22N2O2.ClH/c1-2-14(13-20-10-6-7-11-20)18(21)17-12-16(19-22-17)15-8-4-3-5-9-15;/h3-5,8-9,12,14H,2,6-7,10-11,13H2,1H3;1H

InChI Key

DGJPRBXSVZULQO-UHFFFAOYSA-N

SMILES

CCC(CN1CCCC1)C(=O)C2=CC(=NO2)C3=CC=CC=C3.Cl

Canonical SMILES

CCC(CN1CCCC1)C(=O)C2=CC(=NO2)C3=CC=CC=C3.Cl

synonyms

3-phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride
MS 322
MS-322

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a similar manner to Example 1, 14 g (85.1 mmol) of 3-phenyl-5-butyrylisoxazole, 8.4 g (78.5 mmol) of pyrrolidine hydrochloride, 2.6 g (86.7 mmol) of paraformaldehyde and 20 droplets of concentrated hydrochloric acid were reacted in 20 ml of dioxane so that 3-phenyl-5-{2-(1-pyrrolidinylmethyl)butyvyl} was obtained.
Name
3-phenyl-5-butyrylisoxazole
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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